molecular formula C9H18N2O3 B1597347 Leu-beta-Ala CAS No. 30806-09-8

Leu-beta-Ala

Cat. No. B1597347
CAS RN: 30806-09-8
M. Wt: 202.25 g/mol
InChI Key: CFXOQFNBROAEHM-UHFFFAOYSA-N
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Description

Leu-beta-Ala is a dipeptide formed from L-leucine and β-alanine residues . Leucine (Leu) is a nutritionally essential branched-chain amino acid (BCAA) in animal nutrition. It is usually one of the most abundant amino acids in high-quality protein foods. Leu increases protein synthesis through activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells .


Molecular Structure Analysis

The molecular formula of Leu-beta-Ala is C9H18N2O3 . Its average mass is 202.251 Da and its monoisotopic mass is 202.131744 Da .


Chemical Reactions Analysis

The chemical reactions involving Leu-beta-Ala are complex. Each amino acid has two reactive termini – an amine and a carboxylic acid – and they can bond together in multiple ways .

Scientific Research Applications

1. Enhancing the Stability and Efficiency of Enzymes

Leu-beta-Ala is relevant in the context of enzyme stability and efficiency. For instance, specific mutations involving Leu and Ala in the ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) enzyme of Chlamydomonas reinhardtii improved the enzyme's thermal stability and CO2/O2 specificity (Du, Hong, & Spreitzer, 2000).

2. Role in Stereoselectivity and Binding in Biophysical Studies

In the study of stereoisomer separation, the binding constants of Leu-phenylalanine stereoisomers with β-cyclodextrin were explored, demonstrating the importance of Leu in understanding the interactions and separations of complex molecules (Li & Waldron, 1999).

3. Investigating Protein Folding and Stability

Leu-beta-Ala plays a crucial role in the study of protein folding and stability. For example, a study on peptides containing dehydrophenylalanine showed the significance of Leu-Ala sequences in understanding peptide conformations (Uma et al., 2009).

4. Implications in Drug Design

The design and evaluation of Leu*Ala-based non-peptide beta-secretase inhibitors highlight the application of Leu-beta-Ala in drug development and molecular modeling (Xiao et al., 2006).

5. Studying Membrane Peptide Interactions

The substitution of Leu for Ala in specific peptide sequences can significantly alter their interaction with lipid bilayers, as demonstrated in spectroscopic studies. This has implications for understanding peptide-membrane dynamics and designing membrane-inserting peptides (Chung & Thompson, 1996).

Future Directions

The future directions of Leu-beta-Ala research could involve further understanding of its role in protein synthesis and energy metabolism . Additionally, the synthesis of peptides like Leu-beta-Ala is a major area of research, with the aim of improving efficiency and reducing the formation of unwanted combinations . The role of Leu-beta-Ala in the context of diseases like Alzheimer’s is also a potential area of future research .

properties

IUPAC Name

3-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(2)5-7(10)9(14)11-4-3-8(12)13/h6-7H,3-5,10H2,1-2H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXOQFNBROAEHM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315929
Record name L-Leucyl-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leu-beta-Ala

CAS RN

30806-09-8
Record name L-Leucyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30806-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucyl-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Krejci, A Dlabac - Activitas Nervosa Superior, 1984 - europepmc.org
… )-2-pyrrolidone/hydrogen maleate (VUFB 13763), N alpha-glycyl-glycyl[8-lysine]des-9-glycinamide-vasopressin (DG-Trigly-LVP) and an analog of MIF, EUC-Leu-beta-Ala-NH2 (EUC, 2-…
Number of citations: 2 europepmc.org
AJ Douglas - 1991 - elibrary.ru
… on the sequence Trp-Leu-$\beta$-Ala were specific antagonists of … Derivatives of Trp-Leu-$\beta$-Ala were tested for their … The location of receptors for Trp-Leu-$\beta$-Ala within rat …
Number of citations: 2 elibrary.ru
PP Patel, SI Rane - Asian Journal of Research in Chemistry, 2010 - indianjournals.com
Mass spectrometry is the most sensitive and accurate technique for determining the molecular mass of the compound and its elemental composition. But most important thing on which …
Number of citations: 0 www.indianjournals.com
GG Dermas - 1989 - search.proquest.com
Carbonic Anhydrase (carbonate hydrolase EC 4.2. 1.1) is a zinc metalloenzyme that catalyzes a very important physiological reaction, the reversible hydration of carbon dioxide. The …
Number of citations: 2 search.proquest.com
G Melandri - 2019 - search.proquest.com
In Chapter 1, I explain that in the coming decades, drought episodes associated with climate change will be more frequent and erratic. Under this scenario, increasing or maintaining …
Number of citations: 1 search.proquest.com

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